2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime
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Overview
Description
2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime is a complex organic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, a dimethylamino group, and an acrylaldehyde moiety, which contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chlorophenyl sulfone: This step involves the sulfonation of 4-chlorophenyl compounds using sulfonyl chloride under acidic conditions.
Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions where dimethylamine is introduced to the intermediate compound.
Formation of the acrylaldehyde moiety: This step involves the formation of an acrylaldehyde group through aldol condensation reactions.
O-methyloxime formation: The final step involves the reaction of the acrylaldehyde intermediate with methoxyamine under controlled conditions to form the O-methyloxime derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. The compound’s reactive functional groups allow it to form covalent bonds with biological molecules, potentially inhibiting or modifying their activity. This can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime
- 2-[(4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime
- 2-[(4-methylphenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime
Uniqueness
Compared to similar compounds, 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E,3E)-2-(4-chlorophenyl)sulfonyl-3-methoxyimino-N,N-dimethylprop-1-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-15(2)9-12(8-14-18-3)19(16,17)11-6-4-10(13)5-7-11/h4-9H,1-3H3/b12-9+,14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYNMKHOVYVFIP-VQHXNPGESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=NOC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=N\OC)/S(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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